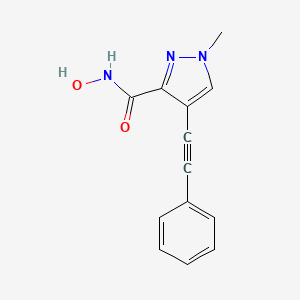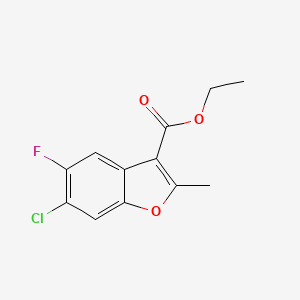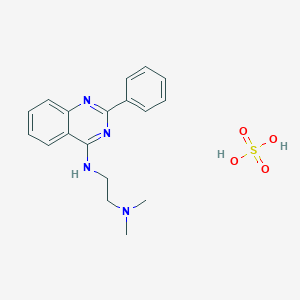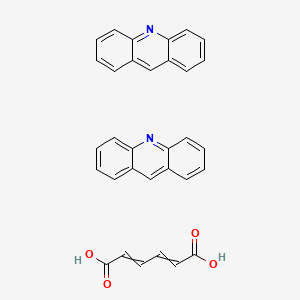![molecular formula C22H33N3O4 B14217772 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline CAS No. 827625-18-3](/img/structure/B14217772.png)
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various metal ions, making them valuable in a wide range of chemical applications. This particular compound features a quinoline moiety, which is a heterocyclic aromatic organic compound with a nitrogen atom in the ring structure, linked to a diazacyclooctadecane ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline typically involves the reaction of quinoline derivatives with 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. The reaction conditions often require the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine or potassium carbonate, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of the quinoline derivative and the crown ether separately, followed by their coupling under controlled conditions. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
科学研究应用
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, which can be studied for their spectroscopic and catalytic properties.
Biology: Investigated for its potential as a molecular probe for studying biological systems, particularly in the context of metal ion transport and binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of metal-based drugs or as a chelating agent for metal detoxification.
Industry: Utilized in ion-exchange chromatography and other separation techniques due to its ability to selectively bind metal ions.
作用机制
The mechanism of action of 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline involves its ability to form stable complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal ions, while the quinoline moiety can participate in coordination through its nitrogen atom. This dual functionality allows the compound to effectively bind and transport metal ions, making it useful in various applications, such as catalysis and metal ion sensing.
相似化合物的比较
Similar Compounds
1,10-Diaza-18-crown-6: A similar crown ether with two nitrogen atoms and six oxygen atoms in the ring structure.
Kryptofix 22: Another crown ether with a similar structure but different substituents.
Diaza-18-crown-6: A crown ether with a similar ring size but different functional groups.
Uniqueness
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline is unique due to the presence of the quinoline moiety, which imparts additional functionality and potential for coordination chemistry. This makes it more versatile compared to other crown ethers that lack this feature.
属性
CAS 编号 |
827625-18-3 |
|---|---|
分子式 |
C22H33N3O4 |
分子量 |
403.5 g/mol |
IUPAC 名称 |
7-(quinolin-2-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C22H33N3O4/c1-2-4-22-20(3-1)5-6-21(24-22)19-25-9-13-28-17-15-26-11-7-23-8-12-27-16-18-29-14-10-25/h1-6,23H,7-19H2 |
InChI 键 |
CCQDEUYSYFYUQT-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOCCN(CCOCCOCCN1)CC2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)


![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
![Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14217704.png)
![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
-](/img/structure/B14217708.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester](/img/structure/B14217713.png)
![2,2'-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14217720.png)

![2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole](/img/structure/B14217734.png)



